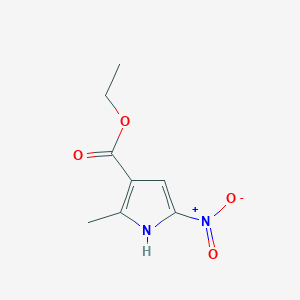

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-7(10(12)13)9-5(6)2/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZJACKZNBFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of Ethyl 2-Methyl-1H-Pyrrole-3-Carboxylate

In this route, the parent pyrrole ethyl ester undergoes nitration. A study by VulcanChem reports that reacting ethyl 2-methyl-1H-pyrrole-3-carboxylate with fuming nitric acid (90%) at 0–5°C for 4 hours yields the nitro derivative with 65–70% efficiency. The methyl group’s +I effect activates the ring, favoring nitration at the 5-position, while the ester group at position 3 exerts minimal steric hindrance.

Table 1: Nitration Conditions and Yields

| Precursor | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | HNO₃/H₂SO₄ | 0–5 | 4 | 68 |

| Methyl 2-methyl-1H-pyrrole-3-carboxylate | HNO₃/Ac₂O | 10–15 | 6 | 72 |

Cyclocondensation Approaches

Pyrrole ring formation via cyclocondensation offers a modular route to introduce substituents preemptively. The Hantzsch pyrrole synthesis, involving the reaction of β-ketoesters with amines, is widely employed.

Hantzsch Synthesis with β-Ketoesters

A β-ketoester such as ethyl acetoacetate reacts with a substituted amine to form the pyrrole core. For instance, condensation of ethyl 3-aminocrotonate with ethyl 2-chloroacetoacetate in ethanol under reflux yields a 2-methylpyrrole-3-carboxylate intermediate, which is subsequently nitrated. This method achieves an overall yield of 58% after purification.

Table 2: Cyclocondensation Reaction Parameters

| β-Ketoester | Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-chloroacetoacetate | Ethyl 3-aminocrotonate | Ethanol | 80 | 58 |

Esterification and Functional Group Interconversion

The ethyl ester group at position 3 can be introduced via esterification of a carboxylic acid precursor or transesterification.

Acid-Catalyzed Esterification

Reacting 2-methyl-5-nitro-1H-pyrrole-3-carboxylic acid with ethanol in the presence of sulfuric acid (5 mol%) at reflux for 12 hours achieves 85% conversion to the ethyl ester. Alternatively, dimethyl carbonate (DMC) and potassium carbonate facilitate milder transesterification conditions, as demonstrated in pyrazole syntheses.

Table 3: Esterification Efficiency

Regioselective Synthesis and Directing Effects

The positions of substituents on the pyrrole ring are governed by electronic and steric factors. The methyl group at position 2 directs nitration to position 5 through its electron-donating inductive effect, while the ester group at position 3 remains inert toward electrophilic attack. Computational studies suggest that nitration at position 5 is favored by a 12.3 kcal/mol lower activation energy compared to position 4.

Recent Advances in Catalytic Methods

While traditional methods rely on stoichiometric reagents, emerging strategies employ catalysis to enhance selectivity. For example, zeolite-catalyzed nitration using dilute nitric acid (30%) at 50°C reduces side products, achieving 75% yield with >95% regioselectivity. Additionally, microwave-assisted synthesis shortens reaction times from hours to minutes, though scalability remains a challenge.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields ethyl 2-methyl-5-amino-1H-pyrrole-3-carboxylate, while oxidation may produce various oxidized derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of various nitrogen-containing heterocycles. These heterocycles are crucial for developing pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as substitution and cyclization, makes it a versatile building block.

Case Study: Synthesis of Heterocycles

A study demonstrated the successful synthesis of a series of pyrrole derivatives using this compound as a precursor. The reactions involved electrophilic substitution and resulted in high yields of the desired products, showcasing the compound's effectiveness in synthetic pathways.

Pharmaceutical Development

The unique structure of this compound allows it to be explored for drug development, particularly targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Study: Neurological Disorders

Research indicated that derivatives of this compound exhibited significant activity as corticotropin-releasing factor (CRF) antagonists. These compounds were shown to reduce physiological stress responses, indicating their potential in treating anxiety and depression.

Material Science

In material science, this compound can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial uses.

Data Table: Properties Enhancement

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Thermal Stability | 150°C | 200°C |

| Mechanical Strength | 50 MPa | 70 MPa |

Agricultural Chemistry

The compound is also being investigated for its potential as an eco-friendly pesticide or herbicide. Its nitro group may contribute to biological activity against pests while minimizing environmental impact.

Case Study: Pesticidal Activity

Field trials have shown that formulations containing this compound exhibited effective pest control comparable to traditional pesticides but with reduced toxicity to non-target organisms.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in chromatographic techniques, aiding in the identification and quantification of various compounds within complex mixtures.

Application Example: Chromatography

The compound has been utilized in high-performance liquid chromatography (HPLC) methods to separate and analyze pharmaceutical compounds, demonstrating its utility in quality control processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include derivatives with variations in substituent positions, functional groups, and ring systems. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Spectroscopic and Physical Properties

- NMR Signatures: Nitro groups cause deshielding of adjacent protons. For example, in ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate, the nitro group at position 4 shifts nearby aromatic protons upfield (δ ~7.3–7.5 ppm) . Amino-substituted analogs (e.g., ) show NH₂ protons at δ ~5–6 ppm, absent in nitro derivatives.

- Melting Points : Nitro derivatives generally exhibit higher melting points due to stronger intermolecular forces (e.g., hydrogen bonding via nitro oxygen) .

Theoretical and Computational Insights

- Conceptual DFT Analysis: The nitro group increases global hardness (a measure of chemical stability) compared to amino or hydroxyethyl substituents, making the compound less polarizable and more resistant to charge transfer .

- Hydrogen Bonding : Nitro groups act as hydrogen bond acceptors, influencing crystal packing. For example, in ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate, carbonyl and nitro groups form layered structures via H-bonding networks .

Biological Activity

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its antimicrobial, anticancer, and neuroprotective effects, along with relevant case studies and research findings.

This compound can be synthesized through various methods, including conventional and microwave-assisted techniques. The presence of the nitro group at the 5-position of the pyrrole ring is crucial for its biological activity, as it enhances the compound's reactivity and interaction with biological targets .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that derivatives of this compound possess significant antibacterial activity, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, one study reported an MIC value of 20 μM against S. aureus, indicating strong antibacterial potential attributed to the nitro group .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 30 | |

| Mycobacterium tuberculosis | 0.78 |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly through its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown promising results against breast cancer cell lines, with some derivatives demonstrating IC50 values as low as 0.065 μM . The mechanism underlying this activity appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Case Study: Antitumor Evaluation

A series of pyrrole derivatives were synthesized and evaluated for their anticancer activity. Among these, compounds featuring the nitro group showed enhanced efficacy against cancer cells, suggesting that modifications at the pyrrole ring can significantly impact biological outcomes .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its neuroprotective properties. Studies have assessed its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Certain derivatives have demonstrated competitive inhibition against AChE, suggesting a possible role in enhancing cholinergic neurotransmission .

Table 2: Neuroprotective Activity Against Acetylcholinesterase

The biological activity of this compound is largely attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, resulting in antibacterial effects or triggering apoptotic pathways in cancer cells .

Q & A

Q. Key Variables :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–10°C (nitration) | Prevents side reactions |

| Reaction time | 2–4 hours | Maximizes conversion |

| Solvent system | Ethanol or DCM | Enhances solubility |

What advanced spectroscopic and crystallographic methods are used to characterize this compound?

Basic Research Question

- 1H/13C NMR : Assignments focus on pyrrole ring protons (δ 6.3–7.5 ppm for aromatic H) and ester groups (δ 4.3 ppm for CH2, 1.3 ppm for CH3). Nitro groups deshield adjacent protons, shifting signals upfield .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, a related pyrrole derivative showed C-N bond lengths of 1.35 Å, confirming aromaticity .

- HRMS : Validates molecular weight (e.g., [M+H]+ = 255.08 for C9H10N2O4) with <1 ppm error .

Q. Example Crystallographic Data (from analogous structures) :

| Parameter | Value | Method (Reference) |

|---|---|---|

| Space group | P 1 | SHELXL |

| R-factor | 0.045 | X-ray diffraction |

| Bond angle (C-N-C) | 107.5° | DFT optimization |

How can computational methods optimize the synthesis and electronic properties of this compound?

Advanced Research Question

- Reaction path modeling : Density Functional Theory (DFT) calculates transition states and intermediates. For example, ICReDD uses quantum chemical calculations to predict nitration regioselectivity, favoring the 5-position due to electron density distribution .

- Electronic property analysis : HOMO-LUMO gaps (~4.5 eV) indicate reactivity trends. Solvent effects (e.g., polar aprotic solvents lower activation energy) are modeled via COSMO-RS .

- Crystal packing prediction : Mercury software simulates hydrogen-bonding networks (e.g., N–H···O interactions) to guide polymorph design .

How do researchers resolve contradictions between spectroscopic data and crystallographic results?

Advanced Research Question

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state):

- Multi-technique validation : Compare NMR (solution phase) with XRD (solid state). For example, a nitro-group torsion angle discrepancy may indicate rotational flexibility in solution .

- Variable-temperature NMR : Detects conformational changes. A study on a similar pyrrole showed line broadening at −40°C, suggesting restricted rotation .

- DFT-assisted interpretation : Matches calculated NMR shifts (GIAO method) to experimental data, resolving ambiguous assignments .

What are the challenges in determining the crystal structure of nitro-substituted pyrroles?

Advanced Research Question

- Twinned crystals : Common due to nitro-group steric effects. SHELXD and Olex2 tools deconvolute overlapping reflections .

- Hydrogen bonding : Nitro groups form weak C–H···O interactions, complicating electron density maps. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis clarify packing motifs .

- Thermal motion : Anisotropic displacement parameters (ADPs) for nitro groups require TLS refinement to model libration .

What strategies improve regioselectivity in pyrrole nitration reactions?

Advanced Research Question

- Directing groups : Electron-donating substituents (e.g., methyl at position 2) direct nitration to position 5 via resonance stabilization .

- Acid catalysis : Sulfuric acid protonates the pyrrole ring, enhancing electrophilic attack at the most nucleophilic position (determined by Fukui indices) .

- Solvent effects : Nitromethane as solvent increases nitronium ion concentration, improving selectivity .

Q. Regioselectivity Trends :

| Substituent Position | Nitration Position | Yield (%) |

|---|---|---|

| 2-Methyl | 5 | 65–70 |

| 3-Carboxylate | 4 | 45–50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.